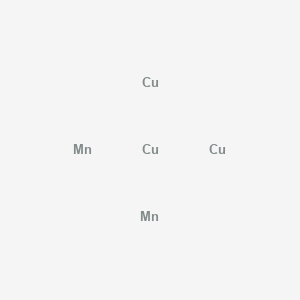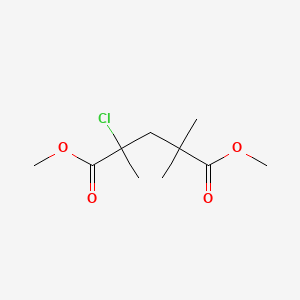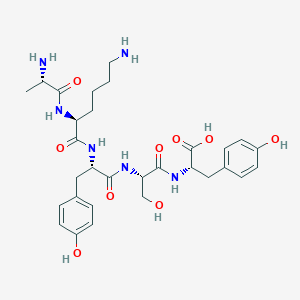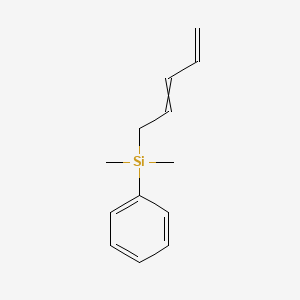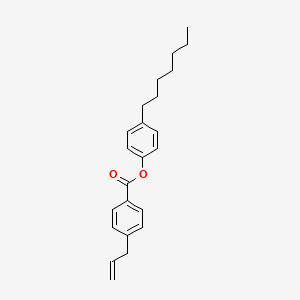acetic acid CAS No. 267901-01-9](/img/structure/B14253421.png)
[1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy](difluoro)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid: is a fluorinated carboxylic acid with the molecular formula C3H2F4O3. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is a structural analog of acetic acid, where hydrogen atoms are replaced by fluorine atoms, enhancing its reactivity and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid involves multiple steps, typically starting with the fluorination of acetic acid derivatives. One common method includes the use of difluoromethylating reagents to introduce the difluoromethoxy group. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the selective introduction of fluorine atoms .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of fluorine .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield difluoromethoxy derivatives, while substitution can produce a variety of functionalized acetic acids .
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent for introducing difluoromethyl groups into organic molecules, enhancing their stability and reactivity.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with improved metabolic stability.
Industry: Utilized in the synthesis of specialty chemicals and materials with enhanced properties
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid involves its interaction with molecular targets through its fluorinated groups. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways and influence the compound’s reactivity in chemical processes .
Vergleich Mit ähnlichen Verbindungen
Difluoroacetic acid: A simpler analog with two fluorine atoms, used in similar applications but with different reactivity.
Trifluoroacetic acid: Contains three fluorine atoms, widely used in organic synthesis and as a solvent.
Fluoroacetic acid: A toxic compound with one fluorine atom, used in biochemical research
Uniqueness: 1-(Difluoromethoxy)-1,2,2,2-tetrafluoroethoxy(difluoro)acetic acid is unique due to its combination of difluoromethoxy and tetrafluoroethoxy groups, providing a balance of reactivity and stability not found in simpler fluorinated acids. This makes it a valuable reagent in both research and industrial applications .
Eigenschaften
CAS-Nummer |
267901-01-9 |
|---|---|
Molekularformel |
C5H2F8O4 |
Molekulargewicht |
278.05 g/mol |
IUPAC-Name |
2-[1-(difluoromethoxy)-1,2,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C5H2F8O4/c6-2(7)16-5(13,4(10,11)12)17-3(8,9)1(14)15/h2H,(H,14,15) |
InChI-Schlüssel |
RXBAVCJDUWLABK-UHFFFAOYSA-N |
Kanonische SMILES |
C(OC(C(F)(F)F)(OC(C(=O)O)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxyphenyl)(4-methoxyphenyl)methoxy]benzonitrile](/img/structure/B14253338.png)
![3-[Hydroxy(pyridin-3-yl)methyl]but-3-en-2-one](/img/structure/B14253344.png)
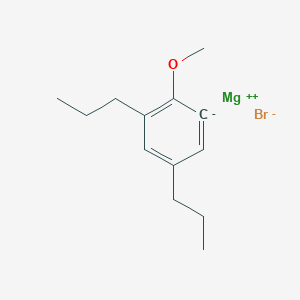
![4-[(But-3-en-1-yl)oxy]phenyl 4-(4-sulfanylbutoxy)benzoate](/img/structure/B14253367.png)
![7,7-Diphenylbicyclo[4.1.0]heptan-2-one](/img/structure/B14253375.png)

![4-(4-Chlorophenyl)sulfonyl-1-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B14253386.png)
![tert-Butyl [(2S)-1-ethoxy-3-oxopropan-2-yl]carbamate](/img/structure/B14253388.png)
